Hypnorm

Vue d'ensemble

Description

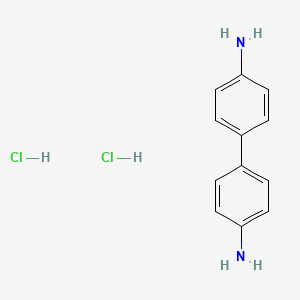

Hypnorm, also known as Fentanyl/fluanisone, is a veterinary combination drug . It consists of fentanyl, a potent synthetic narcotic analgesic with a rapid onset and short duration of action, and fluanisone, a typical antipsychotic and sedative of the butyrophenone class . It is used in mice, rats, rabbits, and guinea pigs .

Molecular Structure Analysis

The molecular structure of a compound like Hypnorm would typically be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms within a molecule.

Chemical Reactions Analysis

The analysis of chemical reactions often involves monitoring changes in concentration of different species in real time under reaction conditions . This is vital for determining reaction kinetics and elucidating reaction mechanisms, as well as for process development and monitoring on an industrial scale .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Hypnorm would typically be determined using a variety of analytical techniques . These might include methods to determine its melting point, boiling point, solubility, and other properties. The exact properties would depend on the specific structure and composition of the compound .

Applications De Recherche Scientifique

- Research Findings : Hypnorm has demonstrated efficacy in managing acute and chronic pain. It acts as a potent opioid receptor agonist, providing relief in conditions such as postoperative pain, cancer-related pain, and neuropathic pain .

Pain Management

Depression and Mood Disorders

Mécanisme D'action

Target of Action

Hypnorm is a veterinary combination drug consisting of two active substances: fentanyl citrate and fluanisone . Fentanyl citrate is a potent synthetic narcotic analgesic with a rapid onset and short duration of action, while fluanisone is a typical antipsychotic and sedative of the butyrophenone class . The primary targets of Hypnorm are therefore the receptors that these two compounds interact with.

Mode of Action

Fentanyl citrate, being an opioid analgesic, primarily interacts with the opioid receptors in the brain and spinal cord, producing analgesia and sedation. Fluanisone, on the other hand, is an antipsychotic and sedative that primarily targets dopamine receptors, inhibiting dopamine-mediated effects .

Biochemical Pathways

The biochemical pathways affected by Hypnorm are primarily those involved in pain perception and sedation. Fentanyl citrate, by acting on opioid receptors, inhibits the release of substance P, a neurotransmitter involved in pain transmission, from the terminals of primary afferent neurons in the spinal cord . Fluanisone, by inhibiting dopamine receptors, affects various dopamine-mediated pathways in the brain, contributing to its sedative and antipsychotic effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Hypnorm are primarily determined by the properties of its two active components, fentanyl citrate and fluanisone. Fentanyl citrate is rapidly absorbed and distributed in the body, and it is metabolized primarily in the liver. Fluanisone is also rapidly absorbed and widely distributed in the body, and it is metabolized in the liver as well .

Result of Action

The molecular and cellular effects of Hypnorm’s action are primarily related to its analgesic and sedative effects. By inhibiting the release of substance P and affecting dopamine-mediated pathways, Hypnorm can effectively reduce pain perception and produce sedation .

Action Environment

The action, efficacy, and stability of Hypnorm can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and excretion of fentanyl citrate and fluanisone, potentially altering their effects. Additionally, factors such as the animal’s age, health status, and genetic makeup can also influence the drug’s action .

Safety and Hazards

Propriétés

IUPAC Name |

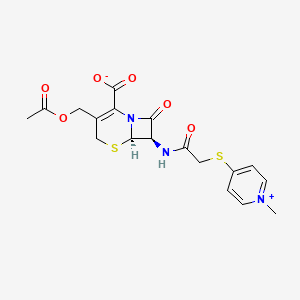

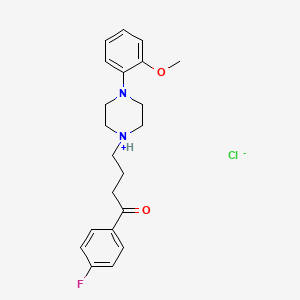

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-ium-1-yl]butan-1-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBLISDIHDMHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC[NH+](CC2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1480-19-9 (Parent) | |

| Record name | Fluanisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hypnorm | |

CAS RN |

17160-71-3 | |

| Record name | Fluanisone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017160713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary targets of Hypnorm's components?

A1: Hypnorm exerts its effects through its two main components:

- Fentanyl citrate primarily acts as an agonist at the mu-opioid receptors in the central nervous system, leading to analgesia and sedation. [, , ]

- Fluanisone acts as an antagonist at dopamine receptors, contributing to its tranquilizing and antiemetic effects. [, ]

Q2: How does Hypnorm affect the HPA axis?

A2: Research shows that Hypnorm administration activates the hypothalamic-pituitary-adrenal (HPA) axis in rat pups, leading to elevated plasma levels of adrenocorticotropic hormone (ACTH), beta-endorphin, and corticosterone. This effect is mediated by corticotropin-releasing hormone (CRH) and/or arginine vasopressin (AVP). []

Q3: How does Hypnorm impact leukocyte rolling?

A4: Intravital microscopy studies in rats demonstrate that Hypnorm significantly increases leukocyte rolling in skin venules. This effect is primarily attributed to fentanyl rather than fluanisone and is not solely mediated by changes in local blood flow. []

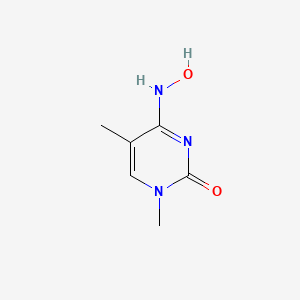

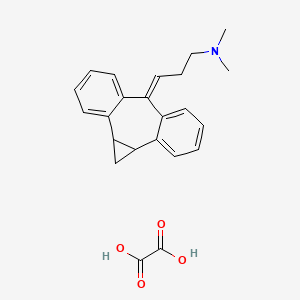

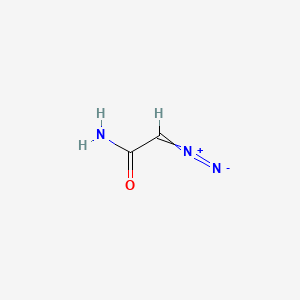

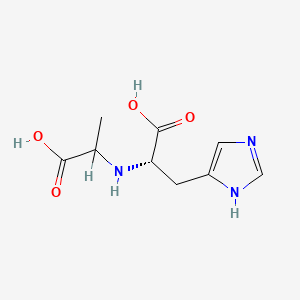

Q4: What are the molecular structures of fentanyl citrate and fluanisone?

A4:

Q5: Have computational methods been used to study Hypnorm or its components?

A5: While specific computational studies on Hypnorm are limited, computational chemistry approaches, including molecular docking and QSAR modeling, are routinely used to study opioid analgesics like fentanyl and other CNS-active drugs. These methods provide insights into drug-receptor interactions, structure-activity relationships, and potential for drug design and optimization.

Q6: How do structural modifications of fentanyl affect its activity?

A6: Extensive SAR studies on fentanyl and its analogs have established a strong relationship between structure and pharmacological activity. Even minor modifications to the fentanyl molecule can significantly alter its potency, selectivity for opioid receptor subtypes, duration of action, and propensity for adverse effects.

Q7: What is the shelf life and storage conditions for Hypnorm?

A7: Specific stability data and recommended storage conditions for commercially available Hypnorm formulations are provided by the manufacturer (VetaPharma) in the product insert.

Q8: What are the SHE regulations concerning Hypnorm?

A8: Hypnorm is a controlled substance due to the presence of fentanyl. Its use is strictly regulated and requires appropriate licensing and handling procedures in accordance with national and international regulations.

Q9: How is Hypnorm metabolized and excreted?

A9: Both fentanyl and fluanisone are primarily metabolized in the liver.

- Fentanyl is mainly metabolized by CYP3A4 enzymes, with norfentanyl as the primary metabolite. It is primarily excreted in urine. []

- Fluanisone undergoes hepatic metabolism, with its metabolites primarily excreted in bile and urine. []

Q10: What factors influence the anesthetic effects of Hypnorm?

A11: Dosage, route of administration, species, age, and health status of the animal, as well as concurrent medications, can significantly influence the onset, duration, and depth of anesthesia induced by Hypnorm. [, , ]

Q11: Does the choice of anesthetic affect experimental outcomes in studies using Hypnorm?

A12: Yes, studies have shown that different anesthetic regimens can significantly influence the results of metabolic and physiological studies. For example, Hypnorm anesthesia has been shown to affect blood glucose levels and insulin secretion in mice differently compared to other anesthetics like ketamine/xylazine or isoflurane. [, ]

Q12: In what research contexts has Hypnorm been used?

A12: Hypnorm has been widely used as an anesthetic or sedative agent in various animal models investigating diverse physiological and pharmacological processes, including:

- Pain research [, ]

- Neuroendocrine function [, ]

- Cardiovascular studies [, ]

- Gastric physiology [, ]

- Tumor biology [, ]

Q13: How does Hypnorm affect experimental results in studies on hypoxia?

A14: A study investigating tumor hypoxia using PET and SPECT imaging demonstrated that the use of Hypnorm, as well as other tested anesthetics, significantly reduced tumor uptake of hypoxia tracers compared to awake animals. [] This highlights the need to carefully consider the potential confounding effects of anesthesia, particularly in hypoxia research.

Q14: What are the potential side effects of Hypnorm?

A14: Like all drugs, Hypnorm can cause side effects. Common side effects include:

Q15: Does Hypnorm cause intraperitoneal toxicity?

A16: Studies have reported that intraperitoneal administration of Hypnorm can lead to intraperitoneal toxicity in rats, characterized by increased peritoneal fluid volume and protein content, partly due to plasma leakage. This effect seems to be specific to the intraperitoneal route and was not observed with intravenous or oral administration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.